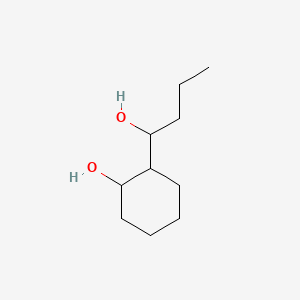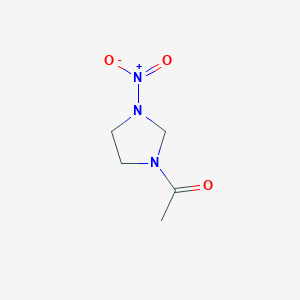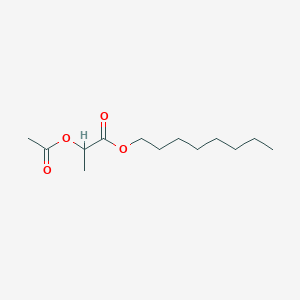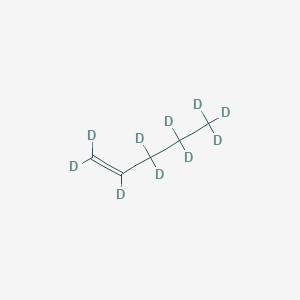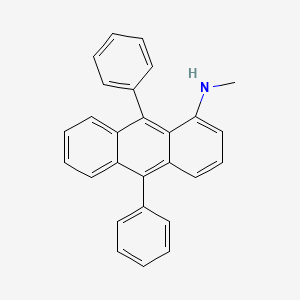
methyl (1R,2S)-2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1R,2S)-2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate is a cyclobutane derivative with a hydroxymethyl group and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2S)-2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction followed by oxidation and esterification steps. The reaction conditions often require specific catalysts and solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. Flow microreactor systems have been shown to be efficient for the synthesis of similar compounds, providing better control over reaction parameters and reducing waste .
化学反応の分析
Types of Reactions
Methyl (1R,2S)-2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of methyl (1R,2S)-2-(carboxymethyl)-3-oxocyclobutane-1-carboxylate.
Reduction: Formation of methyl (1R,2S)-2-(hydroxymethyl)-3-hydroxycyclobutane-1-carboxylate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
科学的研究の応用
Methyl (1R,2S)-2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl (1R,2S)-2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl and ketone groups can form hydrogen bonds and participate in various biochemical pathways. The compound’s effects are mediated through its binding to enzymes and receptors, influencing cellular processes and metabolic pathways.
類似化合物との比較
Similar Compounds
Methyl (1R,2S)-2-(hydroxymethyl)-3-hydroxycyclobutane-1-carboxylate: Similar structure with a hydroxyl group instead of a ketone.
Methyl (1R,2S)-2-(carboxymethyl)-3-oxocyclobutane-1-carboxylate: Similar structure with a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness
Methyl (1R,2S)-2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C7H10O4 |
|---|---|
分子量 |
158.15 g/mol |
IUPAC名 |
methyl (1R,2S)-2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H10O4/c1-11-7(10)4-2-6(9)5(4)3-8/h4-5,8H,2-3H2,1H3/t4-,5-/m1/s1 |
InChIキー |
LUERNSZWHOYFAS-RFZPGFLSSA-N |
異性体SMILES |
COC(=O)[C@@H]1CC(=O)[C@@H]1CO |
正規SMILES |
COC(=O)C1CC(=O)C1CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


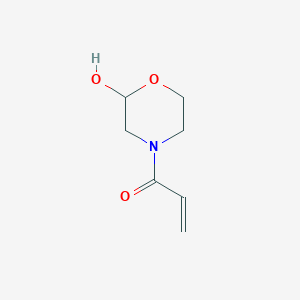
![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-](/img/structure/B13805564.png)
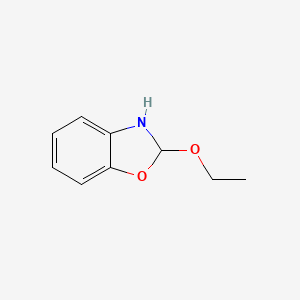

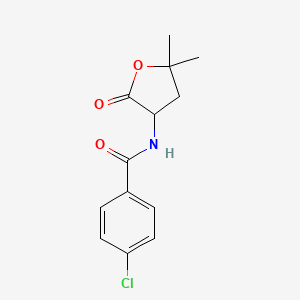
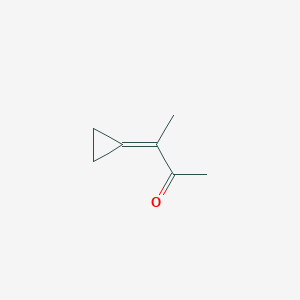
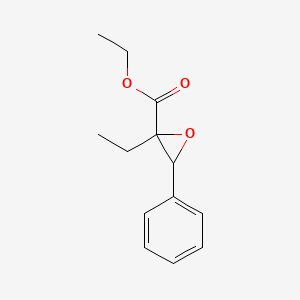
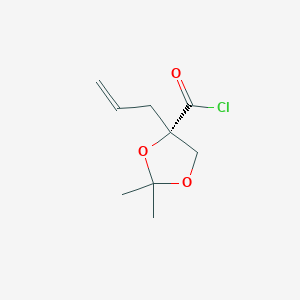
![Thymine,[methyl-3H]](/img/structure/B13805599.png)
